
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine
説明
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine, more commonly referred to as 2-ACTP, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic amine with a trifluoromethyl group in the para position of the pyridine ring. 2-ACTP is widely used in organic synthesis and is an important intermediate for the preparation of various biologically active compounds.
科学的研究の応用
Antidepressant and Nootropic Agents
Synthesis and pharmacological activity studies of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides have indicated potential as antidepressant and nootropic agents. Compounds with specific substitutions on the aryl ring exhibited the highest antidepressant and nootropic activities, suggesting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent. These findings open avenues for developing more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Several studies have focused on synthesizing new derivatives of 2-azetidinones for evaluating their antimicrobial and antitubercular activities. For instance, new pyrimidine-azetidinone analogues demonstrated significant antioxidant, in vitro antimicrobial, and antitubercular activities against various bacterial and fungal strains, including mycobacterium tuberculosis. These observations provide insights for designing further antibacterial and antituberculosis compounds prior to their synthesis (Chandrashekaraiah et al., 2014).
Radioligand Development for PET Studies
The synthesis of 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine ([18F]NIDA 522131), aimed at studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography (PET), showcases the application of azetidinone derivatives in the development of novel radioligands for neuroimaging. This work emphasizes the role of azetidinone compounds in advancing neuroscientific research and the potential for further exploration in the study of CNS receptors (Zhang & Horti, 2004).
Antibacterial Agents
Research into novel Schiff base and azetidinone derivatives has also revealed significant antibacterial activity, further highlighting the versatility of 2-azetidinone compounds in developing new antibacterial agents. These studies contribute to the ongoing search for novel antimicrobial compounds to combat resistant bacterial strains (Vashi & Naik, 2004).
特性
IUPAC Name |
2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2/c10-7-1-6(9(11,12)13)4-15-8(7)5-2-14-3-5/h1,4-5,14H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZDNFZTLIHXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



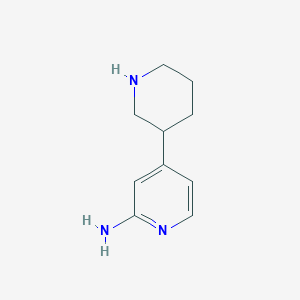

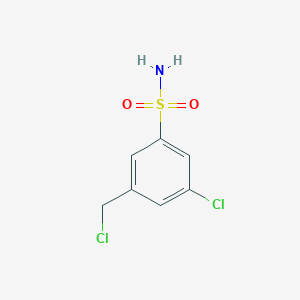
![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)


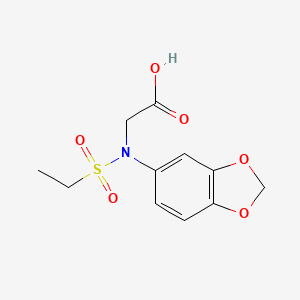

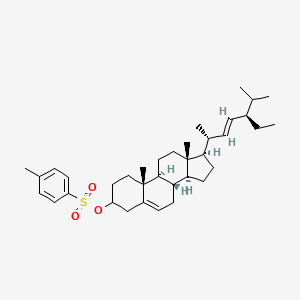
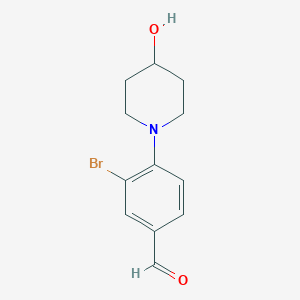
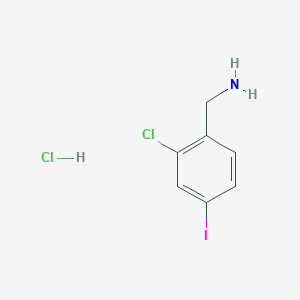
![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)
